Cas no 24330-89-0 (Coenzyme A, S-docosanoate)

Coenzyme A, S-docosanoate structure
Coenzyme A, S-docosanoate structure
Product Name:Coenzyme A, S-docosanoate
Numero CAS:24330-89-0
MF:C43H78N7O17P3S
MW:1090.10241365433
CID:913026
PubChem ID:168166
Update Time:2025-04-19

Coenzyme A, S-docosanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • behenyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • Docosanoyl-coenzyme A
    • Docosanoyl-CoA
    • Behenyl-CoA
    • Behenoyl-coenzyme A
    • Behenoyl-CoA
    • Docosanethioic acid, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-docosanoate
    • behenoyl-Coenzyme A
    • Behenoyl-CoA
    • SCHEMBL188385
    • DTXSID60179069
    • C43-H78-N7-O17-P3-S
    • Behenyl-CoA; (Acyl-CoA); [M+H]+;
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyl] docosanethioate
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-({2-[(docosanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}butyl] dihydrogen diphosphate}
    • Coenzyme A, behenyl-
    • Behenoyl-CoA; Docosanoyl-CoA
    • Docosanoyl-CoA
    • 24330-89-0
    • docosanoyl-coenzyme A
    • FFI
    • C43H78N7O17P3S
    • CHEBI:65088
    • Q27133642
    • LMFA07050289
    • Behenyl-coa
    • behenyl CoA
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate
    • Inchi: 1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/t32-,36-,37-,38+,42-/m1/s1
    • Chiave InChI: NDDZLVOCGALPLR-GNSUAQHMSA-N
    • Sorrisi: S(CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O)C(CCCCCCCCCCCCCCCCCCCCC)=O

Proprietà calcolate

  • Massa esatta: 1089.43877621g/mol
  • Massa monoisotopica: 1089.43877621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 71
  • Conta legami ruotabili: 40
  • Complessità: 1730
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 389Ų
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd